Cas no 60301-04-4 ((R)-O-Anisyl phenyl sulfoxide)

(R)-O-Anisyl phenyl sulfoxide Chemical and Physical Properties
Names and Identifiers
-
- (R)-O-ANISYL PHENYL SULFOXIDE
- (R)-1-Methoxy-2-(phenylsulfinyl)benzene
- (R)-o -Anisyl phenyl sulfoxide
- 1-methoxy-2-[(R)-phenylsulfinyl]benzene
- 1-[(R)-BENZENESULFINYL]-2-METHOXYBENZENE
- AKOS027334764
- MFCD11707197
- AS-43866
- 60301-04-4
- (R)-O-Anisyl phenyl sulfoxide
-
- MDL: MFCD11707197
- Inchi: 1S/C13H12O2S/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3/t16-/m1/s1
- InChI Key: FOYIPSPJAHHQKW-MRXNPFEDSA-N
- SMILES: [S@@](C1C=CC=CC=1)(C1C=CC=CC=1OC)=O
Computed Properties
- Exact Mass: 232.05580079g/mol
- Monoisotopic Mass: 232.05580079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 45.5
(R)-O-Anisyl phenyl sulfoxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A292752-1g |
(R)-1-Methoxy-2-(phenylsulfinyl)benzene |
60301-04-4 | 97% | 1g |
$454.0 | 2025-02-21 | |
abcr | AB307776-5 g |
(R)-o-Anisyl phenyl sulfoxide, 97%; . |
60301-04-4 | 97% | 5g |
€1205.90 | 2023-06-21 | |
Alichem | A019090037-5g |
(R)-1-Methoxy-2-(phenylsulfinyl)benzene |
60301-04-4 | 97% | 5g |
$714.00 | 2023-09-01 | |
Alichem | A019090037-1g |
(R)-1-Methoxy-2-(phenylsulfinyl)benzene |
60301-04-4 | 97% | 1g |
$183.60 | 2023-09-01 | |
TRC | A674063-100mg |
(R)-O-Anisyl Phenyl Sulfoxide |
60301-04-4 | 100mg |
$ 95.00 | 2022-06-07 | ||
1PlusChem | 1P00IB59-1g |
Benzene, 1-methoxy-2-(phenylsulfinyl)-, (R)- |
60301-04-4 | 97% | 1g |
$369.00 | 2025-02-28 | |
A2B Chem LLC | AI53453-5g |
(R)-O-Anisyl phenyl sulfoxide |
60301-04-4 | 97% | 5g |
$753.00 | 2024-04-19 | |
1PlusChem | 1P00IB59-5g |
Benzene, 1-methoxy-2-(phenylsulfinyl)-, (R)- |
60301-04-4 | 97% | 5g |
$857.00 | 2025-02-28 | |
1PlusChem | 1P00IB59-250mg |
Benzene, 1-methoxy-2-(phenylsulfinyl)-, (R)- |
60301-04-4 | 97% | 250mg |
$147.00 | 2025-02-28 | |
TRC | A674063-50mg |
(R)-O-Anisyl Phenyl Sulfoxide |
60301-04-4 | 50mg |
$ 70.00 | 2022-06-07 |
(R)-O-Anisyl phenyl sulfoxide Related Literature
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
Additional information on (R)-O-Anisyl phenyl sulfoxide
Chemical Profile of (R)-O-Anisyl Phenyl Sulfoxide (CAS No 60301-04-4)
(R)-O-Anisyl phenyl sulfoxide, with the CAS number 60301-04-4, is a significant compound in the field of chiral chemistry and pharmaceutical research. This organosulfur compound features a sulfoxide functional group and an anisyl (methylphenylsulfonyl) moiety, making it a valuable intermediate in the synthesis of various biologically active molecules. The stereochemical configuration at the sulfur atom, specifically the (R)-configuration, imparts unique electronic and steric properties that are highly relevant to its applications in medicinal chemistry.
The synthesis of (R)-O-Anisyl phenyl sulfoxide typically involves the oxidation of corresponding sulfides using chiral auxiliaries or catalysts. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production methods, which have been instrumental in its increasing use in drug discovery programs. The compound's structural features make it a versatile building block for designing molecules with specific biological activities.
In the realm of pharmaceutical research, (R)-O-Anisyl phenyl sulfoxide has garnered attention for its potential as a precursor in the development of novel therapeutic agents. Its sulfoxide group is known to enhance metabolic stability and binding affinity, making it a desirable structural element in drug design. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in inflammatory pathways, showcasing their therapeutic promise.
Recent studies have highlighted the role of sulfoxides in modulating protein-protein interactions, which has opened new avenues for developing targeted therapies. The anisyl substituent in (R)-O-Anisyl phenyl sulfoxide contributes to hydrophobic interactions and can be tailored to optimize binding properties with biological targets. This has led to its incorporation into libraries of compounds screened for pharmacological activity.
The chemical properties of (R)-O-Anisyl phenyl sulfoxide also make it a useful tool in materials science and agrochemical applications. Its ability to participate in various organic transformations allows for the construction of complex molecular architectures, which can be leveraged in designing advanced materials with specific functionalities.
From a regulatory perspective, the handling and use of (R)-O-Anisyl phenyl sulfoxide must adhere to standard chemical safety protocols to ensure safe laboratory practices. While not classified as a hazardous material under current regulations, proper storage conditions and handling procedures are essential to maintain its integrity and prevent degradation.
The growing interest in chiral sulfoxides like (R)-O-Anisyl phenyl sulfoxide underscores their importance in modern chemistry. As research continues to uncover new applications and synthetic methodologies, this compound is expected to remain a cornerstone in both academic and industrial settings. Its versatility and functional richness make it an indispensable asset for chemists working on cutting-edge chemical biology projects.
60301-04-4 ((R)-O-Anisyl phenyl sulfoxide) Related Products
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
